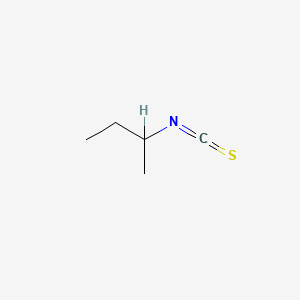

sec-Butyl isothiocyanate

Descripción

Propiedades

IUPAC Name |

2-isothiocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJIDJGIQOYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863392 | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp green slightly irritating aroma | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.938-0.946 | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4426-79-3 | |

| Record name | sec-Butyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JI237AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Thiourea Intermediate Route (Amine + Thiocyanate Salt)

This classical method involves reacting sec-butyl amine with ammonium or alkali metal thiocyanate salts in the presence of an acid catalyst to form a thiourea intermediate, which is then thermally cleaved to yield sec-butyl isothiocyanate.

-

- Acid catalysts: hydrogen chloride (preferred), hydrogen bromide, or sulfuric acid.

- Solvents: inert solvents such as toluene, xylene, or alkylbenzene mixtures.

- Temperature: 90–110 °C for thiourea formation; thermal cleavage at slightly reduced pressure (0.8–1 bar).

- Water content: 0.5–5% by weight in the reaction mixture.

-

- sec-Butyl amine reacts with sodium thiocyanate and acid to form sec-butyl thiourea.

- The thiourea is isolated or directly thermally cleaved to this compound and ammonia.

- The isothiocyanate is purified by distillation under vacuum.

-

- Thiourea intermediate yields: 95–97% theoretical.

- Final isothiocyanate yields: high purity, typically above 90%.

-

- Well-established, scalable.

- High yields and purity.

-

- Requires careful control of acid and water content.

- Thermal cleavage step requires controlled pressure and temperature.

| Parameter | Details |

|---|---|

| Acid catalyst | HCl (preferred), HBr, H2SO4 |

| Solvent | Toluene, xylene, alkylbenzenes |

| Temperature (thiourea formation) | 90–110 °C |

| Pressure (cleavage) | 0.8–1 bar |

| Water content | 0.5–5% by weight |

| Yield (thiourea) | 95–97% |

| Yield (isothiocyanate) | >90% |

Dithiocarbamate Intermediate Route (Amine + CS2 + Desulfurylation)

This method involves a one-pot, two-step synthesis where sec-butyl amine is first converted to a dithiocarbamate intermediate by reaction with carbon disulfide in the presence of a base, followed by desulfurylation to form the isothiocyanate.

-

- Base: organic bases such as triethylamine, DBU, or N-methylmorpholine.

- Carbon disulfide: 3 equivalents relative to amine.

- Desulfurylation agents: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or DMT/NMM/TsO− system.

- Solvent: aqueous or biphasic systems, sometimes with organic solvents like dichloromethane.

- Temperature: room temperature to 90 °C; microwave-assisted heating possible.

-

- sec-Butyl amine reacts with CS2 and base to form sec-butyl dithiocarbamate salt.

- Addition of desulfurylation reagent converts dithiocarbamate to this compound.

- Product is extracted and purified by chromatography or distillation.

-

- Reported yields for similar alkyl isothiocyanates range from 72% to 96%.

- Reaction times are short, especially under microwave conditions (e.g., 3 min at 90 °C).

-

- Mild reaction conditions.

- One-pot procedure reduces purification steps.

- Suitable for scale-up and diverse substrates.

-

- Requires handling of toxic carbon disulfide.

- Desulfurylation reagents may be costly or sensitive.

| Parameter | Details |

|---|---|

| Base | Et3N, DBU, NMM |

| Carbon disulfide | 3 equivalents |

| Desulfurylation agent | Cyanuric chloride, DMT/NMM/TsO− |

| Solvent | Water, DCM |

| Temperature | RT to 90 °C (microwave-assisted) |

| Reaction time | Minutes to hours |

| Yield | 72–96% |

Source: MDPI Molecules 2021, Beilstein Journal of Organic Chemistry 2012

Direct Reaction of Alkyl Halides or Carbonyl Derivatives with Thiocyanate Salts

This approach involves reacting sec-butyl derivatives such as sec-butyl chloroformate or alkyl halides with sodium thiocyanate in the presence of catalysts to form isothiocyanates.

-

- Reagents: sodium thiocyanate, sec-butyl chloroformate or related carbonyl compounds.

- Catalysts: pyridine or quinoline.

- Solvent: organic solvents or aqueous systems.

- Temperature: 0 to 25 °C.

- Reaction time: 1 to 6 hours.

-

- Sodium thiocyanate solution is cooled to 0 °C.

- sec-Butyl chloroformate is added slowly with catalyst.

- Reaction mixture is stirred until completion, monitored by gas chromatography.

- Product is isolated by vacuum stripping and distillation.

-

- Yields of 85–96% reported for related isothiocyanates.

- High purity products obtained without further purification.

-

- Clean one-pot reaction.

- Mild conditions and good control.

-

- Requires availability of sec-butyl chloroformate or similar precursors.

- Use of catalysts like pyridine requires neutralization and handling.

| Parameter | Details |

|---|---|

| Reagents | NaSCN, sec-butyl chloroformate |

| Catalyst | Pyridine, quinoline |

| Temperature | 0–25 °C |

| Reaction time | 1–6 hours |

| Yield | 85–96% |

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiourea Intermediate | sec-Butyl amine, NaSCN, HCl | 90–110 °C, 0.8–1 bar pressure | 90%+ | High purity, scalable | Requires acid control, thermal cleavage |

| Dithiocarbamate Intermediate | sec-Butyl amine, CS2, base, TCT | RT to 90 °C, microwave possible | 72–96% | Mild, one-pot, fast | Toxic CS2, desulfurylation reagents cost |

| Direct Reaction with Carbonyl | NaSCN, sec-butyl chloroformate, pyridine | 0–25 °C, 1–6 h | 85–96% | Clean, mild, high yield | Requires chloroformate precursor, catalyst handling |

- The thiourea route remains the most traditional and industrially applied method due to its robustness and high yields.

- The dithiocarbamate method offers a modern, efficient alternative with potential for rapid synthesis and less harsh conditions, suitable for laboratory-scale and medicinal chemistry applications.

- Direct reaction methods are useful when suitable carbonyl precursors are available and provide clean product profiles.

- Reaction parameters such as solvent choice, temperature, and reagent ratios critically influence yield and purity.

- Purification typically involves distillation under reduced pressure or chromatographic techniques depending on scale and application.

The preparation of this compound can be effectively achieved by multiple synthetic routes, each with specific advantages. The choice of method depends on the scale, available starting materials, and desired purity. The thiourea intermediate method is preferred for large-scale production, while the dithiocarbamate and direct reaction methods offer efficient alternatives for research and small-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: sec-Butyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and isothiocyanate esters, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding thiocarbamates.

Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, peracids

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

Thioureas: Formed from the reaction with amines

Isothiocyanate Esters: Formed from the reaction with alcohols

Sulfonyl Derivatives: Formed from oxidation reactions

Aplicaciones Científicas De Investigación

Agricultural Applications

a. Pest Control

sec-Butyl isothiocyanate exhibits significant insecticidal properties. It has been shown to be effective against soft-bodied insects such as aphids and domestic flies. The compound can be used alone or in combination with other nematocidal agents to control soil nematodes effectively .

b. Biofumigation

The use of this compound in biofumigation practices has been documented as an effective method for managing soil-borne pathogens. This application involves incorporating plant materials rich in glucosinolates into the soil, which then degrade to release isothiocyanates that suppress pathogen populations .

c. Allelopathic Effects

Research indicates that this compound can influence soil microbial communities and exhibit allelopathic effects on neighboring plants, potentially enhancing crop yields by reducing competition from weeds .

Medicinal Applications

a. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and bladder (T24) cancer cells. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

b. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against fungi and bacteria suggests potential applications in treating infections and preserving food products .

Food Science Applications

a. Flavoring Agent

This compound is recognized for its use as a flavoring agent in food products. It contributes to the characteristic pungency of certain foods, particularly in wasabi and mustard .

b. Preservation

The antimicrobial properties of this compound can also be leveraged for food preservation, helping to extend shelf life by inhibiting microbial growth in perishable products .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µg/mL) | % Cell Viability after 72h |

|---|---|---|

| MCF-7 | 100 | 53.18% |

| A549 | 100 | 56.61% |

| T24 | 100 | 60.02% |

This table summarizes findings from studies assessing the cytotoxic effects of this compound on various cancer cell lines, indicating significant reductions in cell viability at specific concentrations.

Table 2: Efficacy of this compound Against Insects

| Insect Species | Application Method | Efficacy (%) |

|---|---|---|

| Aphids | Soil application | 85% |

| Domestic Flies | Direct spray | 90% |

This table presents data on the effectiveness of this compound in controlling insect populations through different application methods.

Mecanismo De Acción

The mechanism of action of sec-butyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. It can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This reactivity is also responsible for its antimicrobial and anticancer properties, as it can disrupt cellular processes and induce cell death in pathogens and cancer cells .

Comparación Con Compuestos Similares

Key Observations :

- Volatility : sec-Butyl ITC has a significantly lower boiling point (58°C) compared to Allyl ITC (152°C) or Phenethyl ITC (234°C), making it more volatile and reactive in environmental applications .

- Structural Isomerism: Isobutyl ITC and sec-butyl ITC share the same molecular formula but differ in branching, leading to distinct biological activities and extraction yields. Isobutyl ITC dominates in M. peregrina leaf oil (88.5%), while sec-butyl ITC is a minor component (0.5% in seed kernel oil) .

Bioactivity and Functional Differences

Antifungal Activity

- sec-Butyl ITC : Inhibits Glomus intraradices spore germination and disrupts redox homeostasis in C. albicans via thiol group interactions .

- Allyl ITC : Broad-spectrum antimicrobial agent, effective against fungi and bacteria due to its rapid penetration of cell membranes .

- Sulforaphane (4-MeSOBuITC) : A long-chain ITC with 4–16-fold higher antifungal activity in nucleophile-poor environments compared to sec-butyl ITC .

Allelopathic Effects

- sec-Butyl ITC and isopropyl ITC (degradation products of glucosinolates in M. peregrina and tall hedge mustard) suppress seed germination and radicle growth in competing plants .

- Phenethyl ITC exhibits stronger phytotoxic effects on weeds compared to sec-butyl ITC, attributed to its aromatic ring enhancing membrane permeability .

Natural Abundance and Extraction

- sec-Butyl ITC : Detected in trace amounts (0.5%) in M. peregrina seed kernel oil, contrasting with isobutyl ITC (88.5% in leaf oil) .

- 4-Pentenyl ITC : Constitutes 12.5% of the DCM fraction in Brassica seed extracts, surpassing sec-butyl ITC in abundance .

- Environmental factors like salinity alter ITC profiles; M. peregrina under stress conditions shows reduced sec-butyl ITC yields .

Actividad Biológica

sec-Butyl isothiocyanate (s-BITC) is a sulfur-containing compound derived from glucosinolates, primarily found in cruciferous vegetables. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNS and a molecular weight of 115.19 g/mol. It is characterized by the presence of an isothiocyanate functional group (), which is responsible for its biological activities.

1. Anticancer Properties

Numerous studies have highlighted the potential of s-BITC as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that s-BITC exhibited significant cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and bladder cancer (T24) cell lines. The IC values were reported at 100 µg/mL, with cell viability reductions of approximately 53% for MCF-7, 56% for A549, and 60% for T24 after 72 hours of treatment .

- Mechanistic Insights : The mechanism of action involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP), leading to apoptotic cell death . The following table summarizes the findings from various studies:

| Cell Line | IC (µg/mL) | % Cell Viability at 100 µg/mL |

|---|---|---|

| MCF-7 | 100 | 53.18 |

| A549 | 100 | 56.61 |

| T24 | 100 | 60.02 |

2. Antimicrobial Activity

s-BITC has demonstrated antimicrobial properties against various pathogens:

- Anti-H. pylori Activity : Research indicates that s-BITC exhibits inhibitory effects against Helicobacter pylori, a bacterium linked to gastric cancer . Its mechanism may involve disrupting bacterial cell membranes.

- Antifungal Effects : Studies have shown that s-BITC can inhibit fungal growth, particularly in pathogenic fungi, suggesting its potential use in antifungal treatments .

3. Other Pharmacological Activities

- Chemoprotective Effects : s-BITC acts as a chemoprotective agent by enhancing the detoxification of carcinogens through the induction of phase II enzymes . This property makes it a candidate for dietary interventions aimed at cancer prevention.

- Anti-inflammatory Properties : Some studies suggest that s-BITC may reduce inflammation through inhibition of pro-inflammatory cytokines, although more research is needed to fully elucidate this effect .

Case Study 1: Cytotoxicity Against Menterolobii

A study assessing the toxicity of s-BITC on Menterolobii showed significant cytotoxic effects, indicating its potential as a biopesticide in agricultural applications . The results are summarized below:

| Concentration (µg/mL) | Mortality Rate (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Anticancer Mechanism Elucidation

In another study focused on breast cancer cells, treatment with s-BITC resulted in morphological changes indicative of apoptosis, confirmed by confocal microscopy and spectrofluorometric analysis of ROS levels . This study supports the hypothesis that s-BITC induces apoptosis via oxidative stress pathways.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing sec-butyl isothiocyanate in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting sec-butylamine with thiophosgene or carbon disulfide under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure inert atmospheres to prevent oxidation, and validate purity using retention indices and spectral libraries .

- Data Considerations : Quantify impurities (e.g., residual solvents) via headspace GC and report limits of detection (LOD) for reproducibility .

Q. How can researchers effectively extract and quantify this compound from plant matrices?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile compound isolation. Optimize fiber coating (e.g., carboxen/polydimethylsiloxane) and extraction time (30–60 min at 40–60°C) to maximize recovery. Validate methods with spike-and-recovery experiments to address matrix interference .

- Data Considerations : Report relative abundances compared to internal standards (e.g., methyl isothiocyanate) and account for seasonal variations in plant content .

Q. What analytical techniques are most reliable for detecting trace levels of this compound in environmental or biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity for non-volatile derivatives. For volatile detection, selected ion monitoring (SIM) in GC-MS reduces background noise. Calibrate with deuterated analogs (e.g., d₃-sec-butyl isothiocyanate) to correct for matrix effects .

- Data Considerations : Include method validation parameters (e.g., linearity range: 0.1–100 ng/mL; R² ≥ 0.99) and cross-validate with alternative techniques like FTIR .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the genotoxic potential of this compound?

- Methodological Answer : Employ the in vitro micronucleus assay in human peripheral blood lymphocytes (OECD 487). Expose cells to 0.1–10 µM concentrations for 24–48 hours, with and without metabolic activation (S9 mix). Use flow cytometry to quantify micronuclei formation and compare to positive controls (e.g., mitomycin C). Validate results with complementary assays (e.g., Comet assay for DNA damage) .

- Data Contradictions : Existing studies show negative results in bacterial reverse mutation assays but lack mammalian in vivo data. Address gaps by incorporating transcriptomic analysis (e.g., RNA-seq for oxidative stress pathways) .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent choice, exposure duration). Use meta-analysis to harmonize disparate datasets, applying fixed- or random-effects models. For in vivo studies, standardize animal models (e.g., Sprague-Dawley rats) and endpoints (e.g., LC₅₀, NOAEL) .

- Case Example : Discrepancies in acute inhalation toxicity may arise from differences in aerosol generation methods. Use whole-body exposure chambers with real-time concentration monitoring to improve consistency .

Q. How can researchers model the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Perform photolysis studies under simulated sunlight (λ = 290–800 nm) to assess half-life in aqueous and soil matrices. Use high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., sulfonic acids). Pair with computational models (e.g., EPI Suite) to predict biodegradation rates and ecotoxicological impacts .

- Data Considerations : Report quantum yields for photodegradation and correlate with hydroxyl radical (•OH) scavenging assays to elucidate mechanisms .

Q. What methodologies are critical for studying the interaction of this compound with biomacromolecules?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity with proteins (e.g., albumin). For structural insights, employ X-ray crystallography or cryo-EM if complexes are stable. Validate functional impacts via enzymatic inhibition assays (e.g., cytochrome P450 isoforms) .

- Advanced Tip : Combine molecular docking simulations (AutoDock Vina) with mutagenesis studies to identify critical binding residues .

Guidelines for Data Reporting and Replication

- Experimental Replication : Follow the Beilstein Journal of Organic Chemistry’s standards: report detailed synthetic procedures, NMR shifts (δ ppm), and MS fragmentation patterns. For biological assays, include raw data (e.g., flow cytometry FCS files) in supplementary materials .

- Contradiction Management : Use the CONSORT checklist for in vivo studies to ensure transparency in randomization, blinding, and statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.